This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The specific chemical structure can be represented by the molecular formula and is associated with the CAS number 53544-81-3. The compound is recognized for its role in drug development and as a building block for synthesizing more complex heterocyclic compounds .
The synthesis of 2-(3-Amino-phenyl)-benzothiazol-6-ylamine typically involves several key steps:
These synthetic routes are crucial for obtaining the desired compound with high purity and yield .
The molecular structure of 2-(3-Amino-phenyl)-benzothiazol-6-ylamine features:
C1=CC=C(C=C1)C2=NC(=S)C=C(C=C2)N
This notation helps in identifying the structure computationally and facilitates further studies on its properties and reactivity .
2-(3-Amino-phenyl)-benzothiazol-6-ylamine participates in various chemical reactions, including:
These reactions are essential for its application in synthesizing more complex molecules used in pharmaceuticals and dyes .
The mechanism of action of 2-(3-Amino-phenyl)-benzothiazol-6-ylamine primarily involves its interaction with biological targets:
These mechanisms underline its significance in medicinal chemistry and therapeutic applications .
The physical and chemical properties of 2-(3-Amino-phenyl)-benzothiazol-6-ylamine include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | Approximately 241.31 g/mol |
Density | 1.301 g/cm³ |
Boiling Point | 430.9ºC at 760 mmHg |
Flash Point | 214.4ºC |
Solubility | Soluble in organic solvents |
These properties are critical for understanding its behavior in different environments and its suitability for various applications .
The applications of 2-(3-Amino-phenyl)-benzothiazol-6-ylamine span several fields:
Benzothiazole represents a privileged scaffold in medicinal chemistry, characterized by a benzene ring fused to a thiazole moiety containing both nitrogen and sulfur heteroatoms. This heterocyclic system has demonstrated exceptional versatility in drug design due to its capacity for diverse chemical modifications and favorable pharmacokinetic properties, including enhanced lipophilicity and membrane permeability [4]. The historical evolution of benzothiazole-based therapeutics dates to the mid-20th century with the development of riluzole (2-amino-6-trifluoromethoxybenzothiazole), which remains clinically used for amyotrophic lateral sclerosis treatment. This compound exemplifies the scaffold's neurological applications but also revealed broader pharmacological potential through subsequent research [2]. Frentizole, an immunosuppressive benzothiazole derivative, further demonstrated the scaffold's therapeutic adaptability in autoimmune disorders [4].
The structural uniqueness of benzothiazoles facilitates multiple binding modalities with biological targets: the exocyclic amino group serves as a hydrogen bond donor, the thiazole nitrogen acts as a hydrogen bond acceptor, and the aromatic system enables π-π stacking interactions with protein residues. This versatility underpins the broad spectrum of bioactivities observed across substituted benzothiazoles, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects [4] [5]. Contemporary drug discovery leverages these properties through rational structural optimization, particularly via substitutions at the 2-, 6-, and 3'-positions, which modulate electronic distribution and steric bulk to enhance target specificity [2] [4].
Table 1: Clinically Significant Benzothiazole Derivatives
Compound | Therapeutic Application | Key Structural Features |
---|---|---|
Riluzole | Amyotrophic lateral sclerosis | 2-Amino, 6-trifluoromethoxy |
Frentizole | Rheumatoid arthritis, SLE | 2-Phenylamino, imidazole substitution |
Cefazolin | Antibiotic (cephalosporin class) | 1,3,4-Thiadiazole-benzothiazole hybrid |
Benzothiazole disulfides | Antitumor agents (preclinical) | Disulfide bridge for redox activity |
The compound 2-(3-Amino-phenyl)-benzothiazol-6-ylamine exemplifies contemporary molecular design strategies aimed at polypharmacology. Its bifunctional structure incorporates two primary amino groups—positioned meta to each other on the pendant phenyl ring and at the 6-position of the benzothiazole core—enabling dual-target engagement while maintaining favorable drug-like properties [1] [3]. Molecular modeling reveals that the 3'-amino-phenyl moiety facilitates hydrogen bonding with catalytic residues in enzyme binding pockets, while the benzothiazol-6-amine group contributes to π-stacking interactions within hydrophobic domains [3]. This dual-target capability is particularly valuable in complex disease pathways where single-target inhibitors show limited efficacy.
Research highlights the compound's role in addressing therapeutic challenges in oncology and infectious diseases. Its structural framework serves as a template for developing kinase inhibitors (e.g., targeting CSF1R and VEGFR-2) and antimicrobial agents active against multidrug-resistant strains [2] [5]. The electron-donating amino groups enhance solubility profiles compared to non-polar benzothiazole analogs, addressing a common limitation in central nervous system drug development [3]. Additionally, the compound's synthetic versatility enables generation of derivatives for structure-activity relationship studies, facilitating optimization of target affinity and metabolic stability [1] [5].
Table 2: Target Classes for Aminophenyl-Benzothiazole Derivatives
Biological Target | Therapeutic Area | Observed Activity |
---|---|---|
Soluble epoxide hydrolase (sEH) | Pain/Inflammation | IC₅₀ 7–50 nM range [1] |
Fatty acid amide hydrolase (FAAH) | Neuropathic pain | Synergistic inhibition with sEH [1] |
DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) | Tuberculosis | MIC 0.5–2 µg/mL against M. tuberculosis [5] |
Receptor tyrosine kinases (e.g., VEGFR-2) | Cancer angiogenesis | Submicromolar inhibition in cellular assays [2] |
2-(3-Amino-phenyl)-benzothiazol-6-ylamine (molecular formula C₁₃H₁₁N₃S) exhibits distinct structural characteristics that govern its pharmacological behavior. The benzothiazole core provides planar rigidity, while the 3-aminophenyl substituent introduces rotational flexibility at the C2-C1' bond. This configuration creates a twisted molecular geometry with a dihedral angle typically ranging between 30–45°, optimizing binding to allosteric enzyme sites [3]. Intramolecular hydrogen bonding between the benzothiazole nitrogen (N3) and the ortho-hydrogen of the phenyl ring enhances conformational stability in solution [3].
The compound's bifunctional amino groups confer amphoteric properties, with pKa values approximately 4.5 (benzothiazole amino group) and 5.2 (phenyl amino group), enabling salt formation under physiological conditions. LogP calculations indicate moderate lipophilicity (cLogP ≈ 2.1), balancing membrane permeability and aqueous solubility. Spectroscopic characterization reveals distinctive UV-Vis absorption maxima at 285 nm and 320 nm, attributed to π→π* transitions of the conjugated system, while fluorescence emission at 410 nm enables cellular uptake tracking [3] [9]. Crystallographic studies demonstrate that the primary amino groups adopt nearly coplanar orientations relative to their attached rings, facilitating hydrogen-bonded dimer formation in solid state [3].
Table 3: Key Physicochemical Parameters
Property | Value/Characteristic | Method of Determination |
---|---|---|
Molecular weight | 241.31 g/mol | Mass spectrometry |
Hydrogen bond donors | 2 (primary amino groups) | Computational modeling |
Hydrogen bond acceptors | 3 (benzothiazole N, two amino N) | Lewis base analysis |
Rotatable bonds | 2 | Molecular dynamics simulation |
Topological polar surface area | 76.5 Ų | Computational calculation |
Water solubility | ~15 mg/mL (pH 7.4) | Shake-flask method |
The synthesis of 2-(3-Amino-phenyl)-benzothiazol-6-ylamine employs convergent strategies, typically involving late-stage formation of the benzothiazole ring. The most efficient route follows a modified Hein protocol using polyphosphoric acid (PPA)-mediated cyclization [3]:
Route 1: Acid-Catalyzed Cyclocondensation
Alternative approaches utilize transition metal-catalyzed cross-coupling:Route 2: Buchwald-Hartwig Amination
Comparative analysis reveals Route 1 provides superior overall yield (75–80% vs. 55–60% for Route 2) but requires stringent temperature control during PPA cyclization. Microwave-assisted synthesis reduces reaction times from hours to minutes (30 min at 180°C) while maintaining yields above 70% [3]. Critical purification involves silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol-water mixtures to achieve >99% purity confirmed by HPLC [5] [9].
Table 4: Synthetic Method Comparison
Method | Yield (%) | Reaction Time | Key Advantages |
---|---|---|---|
Polyphosphoric acid cyclization | 75–80 | 4–6 hours | High yield, minimal side products |
Microwave-assisted synthesis | 70–75 | 25–35 minutes | Rapid, energy efficient |
Buchwald-Hartwig amination | 55–60 | 8–12 hours | Chemoselective, avoids strong acid |
Isatoic anhydride route | 65–70 | 6–8 hours | Mild conditions, scalable |
Anticancer Applications
Derivatives of 2-(3-Amino-phenyl)-benzothiazol-6-ylamine demonstrate potent antiproliferative activity through kinase inhibition pathways. Structural analogs featuring sulfonamide or urea extensions from the 3'-amino group exhibit nanomolar IC₅₀ values against tyrosine kinases (e.g., VEGFR-2, IC₅₀ = 14 nM) and serine/threonine kinases (e.g., Aurora B, IC₅₀ = 22 nM) [2]. The unsubstituted amino groups enable salt bridge formation with conserved aspartate residues in ATP-binding pockets, while the benzothiazole core occupies hydrophobic regions adjacent to the catalytic site. Particularly potent analogs induce G2/M cell cycle arrest in breast cancer lines (MCF-7, GI₅₀ = 0.18 µM) through disruption of microtubule assembly and topoisomerase inhibition [2] [4].
Anti-Infective Applications
In tuberculosis drug development, this chemotype inhibits DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase), an essential enzyme for mycobacterial cell wall synthesis. The 3'-amino group forms critical hydrogen bonds with Lys134 and Lys418 residues in the DprE1 active site, while the benzothiazole system stabilizes hydrophobic interactions with Pro336 and Tyr60 [5]. Lead compounds exhibit minimum inhibitory concentrations (MIC) of 0.2–1.6 µg/mL against Mycobacterium tuberculosis H37Rv, with selectivity indices >100 relative to mammalian cells. Hybrid structures incorporating thiadiazole moieties show enhanced activity against multidrug-resistant strains by disrupting mycolic acid biosynthesis through complementary mechanisms [5] [6].
Neurological Applications
The compound's ability to cross the blood-brain barrier enables applications in neurodegenerative disorders. Analogues function as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes regulating endogenous anti-inflammatory mediators. Simultaneous inhibition elevates epoxyeicosatrienoic acids (EETs) and anandamide, producing synergistic analgesia in neuropathic pain models without locomotor impairment at therapeutic doses [1]. Molecular dynamics simulations confirm simultaneous engagement of both enzymatic active sites: the benzothiazole-6-amine binds catalytic aspartate in sEH, while the 3'-aminophenyl moiety interacts with Ser241 nucleophile in FAAH [1].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1